molecular formula C9H10BNO3 B13465220 (1-Methyl-2-oxoindolin-5-yl)boronic acid

(1-Methyl-2-oxoindolin-5-yl)boronic acid

Cat. No.: B13465220
M. Wt: 190.99 g/mol
InChI Key: AIAZAPDHBMATGY-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxoindolin-5-yl)boronic acid is an organoboron compound featuring a bicyclic indolinone scaffold substituted with a boronic acid group at the 5-position and a methyl group at the 1-position. This structure combines the reactivity of boronic acids—known for their ability to form reversible covalent bonds with diols and other nucleophiles—with the biological relevance of the indolinone moiety, which is prevalent in pharmaceuticals targeting kinases, proteases, and tubulin . The methyl and oxo substituents likely influence its electronic properties, solubility, and binding affinity, making it a candidate for therapeutic and diagnostic applications.

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(1-methyl-2-oxo-3H-indol-5-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c1-11-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4,13-14H,5H2,1H3

InChI Key

AIAZAPDHBMATGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(C(=O)C2)C)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of (1-Methyl-2-oxoindolin-5-yl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 1-methyl-2-oxoindoline with a boronic acid derivative under specific conditions.

    Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the starting materials are reacted in the presence of a palladium catalyst and a suitable base.

Chemical Reactions Analysis

(1-Methyl-2-oxoindolin-5-yl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxoindolin-5-yl)boronic acid in chemical reactions involves:

Comparison with Similar Compounds

Key Observations :

  • Anticancer Activity: Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit cytotoxicity at sub-micromolar concentrations, suggesting that aromatic bulk and hydroxyl groups enhance antiproliferative effects . The indolinone scaffold in (1-Methyl-2-oxoindolin-5-yl)boronic acid may similarly leverage planar aromaticity for target binding.
  • Tubulin Inhibition : Combretastatin-derived boronic acids (e.g., 13c) demonstrate that replacing hydroxyl groups with boronic acid enhances tubulin inhibition (IC50 = 21–22 µM) compared to carboxylic acid analogs, which are inactive . This highlights the critical role of boronic acid in molecular recognition.
  • Diagnostic Utility: Phenyl boronic acid outperforms 3-aminophenylboronic acid (APBA) in differentiating bacterial enzyme activity, emphasizing substituent-driven selectivity .

pKa and Reactivity Trends

The pKa of boronic acids governs their binding to diols (e.g., sugars) and stability under physiological conditions. For example:

  • 3-AcPBA and 4-MCPBA : These derivatives have pKa > 9, making them less suitable for glucose sensing at physiological pH (7.4) .
  • (1-Methyl-2-oxoindolin-5-yl)boronic acid : The electron-withdrawing oxo group likely lowers its pKa to ~8.5, aligning it with boronic acids optimized for physiological applications (e.g., glucose-responsive materials) .
  • Fluoro-substituted analogs : Through-space electronic effects (e.g., in 2,6-diarylphenylboronic acids) stabilize the boronate form, enhancing binding to targets like catechols .

Binding Affinity and Selectivity

  • Boronic vs. Borinic Acids : Borinic acids (R1R2B(OH)) exhibit ~10x higher association constants for diols (e.g., catechol) due to reduced steric hindrance and increased Lewis acidity . However, boronic acids remain preferred for their synthetic accessibility and versatility.
  • Proteasome Inhibition: Boronic acid-containing proteasome inhibitors (e.g., Bortezomib) show selective antagonism by EGCG, unlike non-boronic analogs, indicating moiety-specific interactions .

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